1-methyl-1-(3-nitrophenyl)urea
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Overview
Description
1-Methyl-1-(3-nitrophenyl)urea is an organic compound with the molecular formula C8H9N3O3 It is a derivative of urea, featuring a nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-(3-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves simple filtration or routine extraction procedures, avoiding the need for silica gel purification .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, aiming to develop resource-efficient and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Methyl-1-(3-nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-1-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-(3-nitrophenyl)urea: A closely related compound with similar chemical properties.
N-Substituted Ureas: Compounds with different substituents on the nitrogen atom, exhibiting diverse chemical and biological activities.
Uniqueness: 1-Methyl-1-(3-nitrophenyl)urea is unique due to its specific nitrophenyl substitution, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-methyl-1-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSNFNOMNHMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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